An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Fluorophenyl)oxazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Fluorophenyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential spectroscopic techniques used for the structural elucidation and characterization of 5-(3-Fluorophenyl)oxazole (CAS No. 243455-58-5), a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed analysis of its expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles of spectral interpretation and field-proven experimental protocols. By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical resource for the unambiguous characterization of substituted oxazole derivatives.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The introduction of a fluorine atom, as in 5-(3-Fluorophenyl)oxazole, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in drug design.[2] Consequently, unambiguous structural confirmation is paramount to ensure the integrity of research and development efforts.
This guide moves beyond a simple data sheet. As a senior application scientist, my objective is to provide a framework for understanding why the spectra of 5-(3-Fluorophenyl)oxazole appear as they do. We will dissect the expected data from three core analytical techniques—NMR, IR, and MS—grounding our interpretations in fundamental principles and data from closely related structures. This approach ensures that the protocols and analyses described herein form a self-validating system for researchers working with this and similar molecules.
Molecular Structure of 5-(3-Fluorophenyl)oxazole
graph "5_3_Fluorophenyloxazole" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; N3 [label="N", pos="1.2,1.8!"]; C4 [label="C", pos="0,2.4!"]; O5 [label="O", pos="-0.6,1.2!"]; C_phenyl [label="C", pos="-1.8,0.6!"]; C2_phenyl [label="C", pos="-2.4,-0.6!"]; C3_phenyl [label="C", pos="-3.6,-0.6!"]; C4_phenyl [label="C", pos="-4.2,0.6!"]; C5_phenyl [label="C", pos="-3.6,1.8!"]; C6_phenyl [label="C", pos="-2.4,1.8!"]; F_sub [label="F", pos="-4.2,-1.8!"]; H1 [label="H", pos="2.1,0.2!"]; H2 [label="H", pos="-0.1,3.3!"]; H_phenyl2 [label="H", pos="-1.9,-1.5!"]; H_phenyl4 [label="H", pos="-5.1,0.6!"]; H_phenyl5 [label="H", pos="-4.1,2.7!"]; H_phenyl6 [label="H", pos="-1.9,2.7!"]; // Oxazole ring bonds C1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- O5 [label=""]; O5 -- C1 [label=""]; C1 -- C_phenyl [label=""]; // Phenyl ring bonds C_phenyl -- C2_phenyl [label=""]; C2_phenyl -- C3_phenyl [label=""]; C3_phenyl -- C4_phenyl [label=""]; C4_phenyl -- C5_phenyl [label=""]; C5_phenyl -- C6_phenyl [label=""]; C6_phenyl -- C_phenyl [label=""]; C3_phenyl -- F_sub [label=""]; // Hydrogen bonds C2 -- H1 [label=""]; C4 -- H2 [label=""]; C2_phenyl -- H_phenyl2 [label=""]; C4_phenyl -- H_phenyl4 [label=""]; C5_phenyl -- H_phenyl5 [label=""]; C6_phenyl -- H_phenyl6 [label=""]; // Double bonds (rendered by proximity in neato)// Manually add labels for clarity if needed
}
Caption: Structure of 5-(3-Fluorophenyl)oxazole (CAS: 243455-58-5).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 5-(3-Fluorophenyl)oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its unique structural environment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show distinct signals for the oxazole ring protons and the four protons of the meta-substituted fluorophenyl ring. The chemical shifts (δ) are influenced by the aromaticity of the rings and the electron-withdrawing nature of the fluorine atom and the oxazole nitrogen.
| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale & Notes |
| H-2 (Oxazole) | ~8.0 - 8.2 | Singlet (s) | N/A | This proton is adjacent to the electronegative nitrogen, leading to a downfield shift. No adjacent protons result in a singlet. |
| H-4 (Oxazole) | ~7.3 - 7.5 | Singlet (s) | N/A | This proton is adjacent to the ring oxygen and is typically found upfield relative to H-2. No adjacent protons result in a singlet. |
| H-2' (Phenyl) | ~7.6 - 7.8 | Doublet of triplets (dt) or multiplet (m) | JH-H ≈ 7.8, JH-F ≈ 1.5 | Ortho to the oxazole ring and meta to the fluorine. Shows ortho coupling to H-6' and meta coupling to H-4', plus a small long-range coupling to fluorine. |
| H-4' (Phenyl) | ~7.1 - 7.3 | Doublet of triplets (dt) or multiplet (m) | JH-H ≈ 8.0, JH-F ≈ 8.5 | Para to the oxazole and ortho to the fluorine. Shows ortho coupling to H-5' and a large ortho coupling to fluorine. |
| H-5' (Phenyl) | ~7.4 - 7.6 | Triplet of doublets (td) or multiplet (m) | JH-H ≈ 8.0, JH-H ≈ 6.0 | Ortho to the fluorine and meta to the oxazole. Shows ortho coupling to H-4' and H-6'. |
| H-6' (Phenyl) | ~7.5 - 7.7 | Doublet (d) or multiplet (m) | JH-H ≈ 7.8 | Ortho to the oxazole and ortho to H-5'. |
Note: The predicted data is based on analysis of similar structures, such as 2-(3-fluorophenyl)-4,5-diphenyl-1H-imidazole and various substituted phenylisoxazoles.[4][5] Actual experimental values may vary slightly.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show nine distinct carbon signals. The fluorine atom introduces C-F coupling, which splits the signals of the carbons in the phenyl ring. The magnitude of the coupling constant (JC-F) is dependent on the number of bonds between the carbon and fluorine atoms.
| Assigned Carbon | Predicted δ (ppm) | Predicted C-F Coupling (JC-F) in Hz | Rationale & Notes |
| C-2 (Oxazole) | ~150 - 152 | N/A | Carbon in a C=N- moiety, highly deshielded. |
| C-4 (Oxazole) | ~122 - 125 | N/A | Olefinic carbon of the oxazole ring. |
| C-5 (Oxazole) | ~160 - 163 | N/A | Carbon attached to the phenyl ring and adjacent to oxygen. |
| C-1' (Phenyl) | ~129 - 131 | ³JC-F ≈ 8-10 Hz | Quaternary carbon attached to the oxazole ring. |
| C-2' (Phenyl) | ~122 - 124 | ⁴JC-F ≈ 1-3 Hz | Meta to fluorine, shows small long-range coupling. |
| C-3' (Phenyl) | ~162 - 164 | ¹JC-F ≈ 245-250 Hz | Directly bonded to fluorine, resulting in a very large coupling constant and a downfield shift. |
| C-4' (Phenyl) | ~113 - 115 | ²JC-F ≈ 21-23 Hz | Ortho to fluorine, shows significant coupling. |
| C-5' (Phenyl) | ~130 - 132 | ³JC-F ≈ 8-10 Hz | Para to fluorine, shows moderate coupling. |
| C-6' (Phenyl) | ~116 - 118 | ²JC-F ≈ 21-23 Hz | Ortho to fluorine, shows significant coupling. |
Note: Predicted values are based on additivity rules and data from analogous fluorophenyl-heterocyclic compounds.[6][7] The signal for the carbon attached to the nitro group in some azoles can be broadened due to quadrupole effects from the nitrogen, though this is less pronounced for oxazoles.[8]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine.[9] For 5-(3-Fluorophenyl)oxazole, a single signal is expected for the fluorine atom.
| Assigned Atom | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Rationale & Notes |
| Ar-F | -110 to -114 | Multiplet (m) | The chemical shift is typical for a fluorine atom on an aromatic ring.[7] The signal will be split by coupling to the ortho (H-2', H-4') and meta (H-6') protons. |
Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.
Caption: Standard workflow for small molecule NMR analysis.
-
Sample Preparation: Weigh 5-10 mg of 5-(3-Fluorophenyl)oxazole for ¹H NMR (25-50 mg for ¹³C NMR) into a small, clean vial.[10] Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[10]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Data Acquisition: Acquire a standard ¹H spectrum. For ¹³C analysis, acquire a proton-decoupled spectrum. For ¹⁹F, acquire a standard one-pulse experiment. The choice of a 500 MHz spectrometer is a good balance between resolution and accessibility for this type of molecule.[11]
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For the ¹⁹F spectrum, an external reference like CFCl₃ (δF = 0 ppm) is typically used, though modern instruments can reference internally.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."[12] For 5-(3-Fluorophenyl)oxazole, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic and phenyl rings, and the distinctive C-F bond.
Predicted FT-IR Data (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale & Notes |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in both the oxazole and phenyl rings.[2] |
| 1610 - 1580 | Medium-Strong | C=C & C=N Ring Stretch | Overlapping stretches from both the phenyl and oxazole rings. Aromatic systems typically show multiple bands in this region. |
| 1500 - 1400 | Strong | C=C Ring Stretch | Another characteristic region for aromatic ring skeletal vibrations. |
| 1270 - 1210 | Strong | Aryl-F Stretch | The C-F stretch is a strong, characteristic absorption, providing clear evidence of the fluorine substituent.[2] |
| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the C-O-C ether-like linkage within the oxazole ring. |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | The pattern of bands in this region is diagnostic of the substitution pattern on the aromatic ring (meta-substitution). |
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
The thin solid film method is a rapid and reliable way to acquire an IR spectrum for a solid sample without the need for grinding with KBr.[13]
Caption: Workflow for FT-IR analysis using the thin film method.
-
Sample Preparation: Dissolve a few milligrams of 5-(3-Fluorophenyl)oxazole in a small amount of a volatile solvent like dichloromethane or acetone.[13]
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely in a fume hood, which should leave a thin, even film of the solid compound.[13]
-
Data Acquisition: First, run a background scan on the empty spectrometer to account for atmospheric CO₂ and H₂O. Then, place the salt plate with the sample film into the sample holder and acquire the spectrum.
-
Analysis: The resulting spectrum will show absorption peaks corresponding to the vibrational frequencies of the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Electron Impact (EI) ionization is a common technique for volatile small molecules that often induces fragmentation, providing valuable structural clues.
Predicted Mass Spectrometry Data (Electron Impact - EI)
-
Molecular Formula: C₉H₆FNO
-
Exact Mass: 163.0430
-
Molecular Weight: 163.15
| m/z Value (Predicted) | Ion Identity | Rationale & Notes |
| 163 | [M]⁺• | Molecular Ion Peak. This radical cation is formed by the loss of one electron.[14] Its presence confirms the molecular weight. |
| 135 | [M - CO]⁺• | Loss of carbon monoxide is a characteristic fragmentation pathway for five-membered oxygen-containing heterocycles like oxazoles and furans. |
| 108 | [M - HCN - CO]⁺• or [C₇H₅F]⁺• | Subsequent loss of HCN from the [M-CO]⁺• fragment or fragmentation to form the fluorophenyl cation. |
| 95 | [C₆H₄F]⁺ | The fluorophenyl cation fragment. This is expected to be a prominent peak. |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that provides a reproducible fragmentation pattern, often suitable for library matching.[15]
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